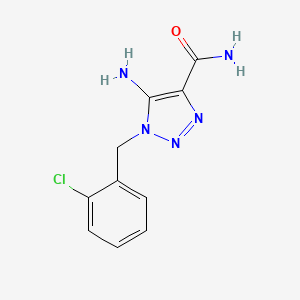

5-amino-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Descripción general

Descripción

The compound of interest, 5-amino-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide, is a derivative of 1,2,3-triazole, which is a class of heterocyclic compounds featuring a five-membered ring containing three nitrogen atoms. These compounds have garnered attention due to their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of triazole derivatives typically involves the 1,3-dipolar cycloaddition reaction. For instance, the synthesis of 5-amino-1,2,4-triazoles can be achieved by reacting hydrazonoyl hydrochlorides with carbodiimides, using triethylamine as a base. This method demonstrates compatibility with both symmetric and asymmetric carbodiimides, although diphenyl carbodiimide is an exception . Another related compound, N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, was synthesized from 4-chlorobenzenamine through a five-step process, with the final reaction conditions optimized to a temperature of 78°C and a reaction time of 8 hours, achieving an 88% yield .

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can be functionalized with various substituents. The structure of these compounds is often confirmed using techniques such as 1H NMR and mass spectrometry (MS). For example, the structure of the N-(2-Aminoethyl) derivative mentioned earlier was characterized using these methods .

Chemical Reactions Analysis

Triazole derivatives can undergo further chemical reactions to produce a variety of heterocyclic compounds. For instance, thioamides of 5-amino-2-aryl-2H-1,2,3-triazole-4-carboxylic acid can be synthesized and then subjected to heterocyclization reactions with bifunctional reagents. This leads to the formation of new heterocyclic polycyclic ensembles that include a 1,2,3-triazole fragment, a thiazole, and a residue of the natural alkaloid cytisine .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, triazole derivatives generally exhibit properties that make them of interest in various fields. These properties can include high thermal and chemical stability, potential biological activity, and the ability to form diverse chemical structures through substitution reactions. The solubility, melting points, and other physical properties are typically determined experimentally and can vary widely depending on the specific substituents present on the triazole core.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Synthesis Techniques : This compound and its analogs have been synthesized through various methods. One approach involves catalytic hydrogenation of corresponding carbonitriles using palladium and hydrochloric acid. Another method includes esterification followed by reduction and oxidation steps to yield various derivatives (Albert & Taguchi, 1973).

Chemical Properties and Reactions : The chemical properties, such as physical constants, protonation behavior, and reactions with various reagents, have been extensively studied. These studies provide valuable insights into the compound's behavior under different chemical conditions (Albert & Trotter, 1979).

Biological Activity and Applications

Antimicrobial Properties : Some derivatives of this compound have shown promising antimicrobial activities. This includes moderate to good activities against both Gram-positive and Gram-negative bacteria, as well as pathogenic yeast (Pokhodylo et al., 2021).

Peptidomimetics and Biologically Active Compounds : The compound has been used in the synthesis of peptidomimetics and biologically active compounds. For instance, its derivatives have been used in the preparation of HSP90 inhibitors, showcasing its potential in therapeutic applications (Ferrini et al., 2015).

Anticancer Activity : Some triazole-4-carboxamide derivatives, including those related to 5-amino-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide, have been evaluated for their anticancer properties. These studies have shown significant activity against various cancer cell lines, highlighting the potential for cancer treatment (Pokhodylo et al., 2013).

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that similar compounds with an indole nucleus bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

Compounds with similar structures have been found to interact with their targets, leading to a variety of biological effects .

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that such compounds may affect a wide range of biochemical pathways.

Result of Action

Compounds with similar structures have been found to exhibit a range of biological activities , suggesting that this compound may have similar effects.

Propiedades

IUPAC Name |

5-amino-1-[(2-chlorophenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN5O/c11-7-4-2-1-3-6(7)5-16-9(12)8(10(13)17)14-15-16/h1-4H,5,12H2,(H2,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHMYRUNFIQMPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=C(N=N2)C(=O)N)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(piperidin-1-yl)methanone](/img/structure/B2503064.png)

![2-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-3H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2503067.png)

![N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2503072.png)

![[3-(1,3-Benzothiazol-2-yl)morpholin-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2503080.png)

![7-benzyl-N-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2503084.png)

![N-benzyl-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2503085.png)